molecular formula C14H22N4O2 B15127085 tert-Butyl 3-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate

tert-Butyl 3-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate

Cat. No.: B15127085
M. Wt: 278.35 g/mol
InChI Key: CINHNAXZJRRBCJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H22N4O2 It is a piperidine derivative that contains a tert-butyl ester group and an aminopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the aminopyrimidine group. The tert-butyl ester group is then added to the piperidine ring. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the design of new drugs or as a probe to study biological pathways .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminopyrimidine moiety can interact with enzymes, receptors, or other proteins, modulating their activity. The piperidine ring and tert-butyl ester group contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Comparison: Compared to these similar compounds, tert-Butyl 3-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate is unique due to its specific aminopyrimidine moiety. This structural feature can confer distinct biological and chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 3-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-6-4-5-10(9-18)11-7-16-12(15)17-8-11/h7-8,10H,4-6,9H2,1-3H3,(H2,15,16,17)

InChI Key

CINHNAXZJRRBCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CN=C(N=C2)N

Origin of Product

United States

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